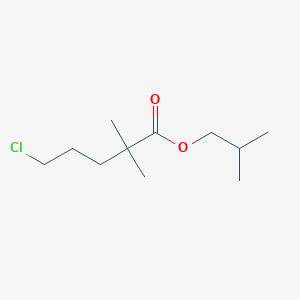

Isobutyl 5-chloro-2,2-dimethylvalerate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 5-chloro-2,2-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO2/c1-9(2)8-14-10(13)11(3,4)6-5-7-12/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAZLWVDWUAYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(C)(C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552414 | |

| Record name | 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109232-37-3 | |

| Record name | Pentanoic acid, 5-chloro-2,2-dimethyl-, 2-methylpropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109232-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isobutyl 5-chloro-2,2-dimethylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutyl 5-chloro-2,2-dimethylvalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of isobutyl 5-chloro-2,2-dimethylvalerate. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and visual representations of key concepts.

Chemical and Physical Properties

This compound is a chlorinated ester, appearing as a colorless to pale yellow liquid at room temperature.[1] It is characterized by a faint, ester-like odor.[1] This compound is generally stable under standard conditions but should be stored in a cool, dry place away from direct sunlight to prevent hydrolysis.[1] It has limited solubility in water but is soluble in organic solvents.[1]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁ClO₂ | [1][2] |

| Molecular Weight | 220.74 g/mol | [1][2] |

| CAS Number | 109232-37-3 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 266.4 °C at 760 mmHg | [3] |

| Density | 0.979 g/cm³ | [3] |

| Flash Point | 115.1 °C | [3] |

| Vapor Pressure | 0.00864 mmHg at 25°C | [3] |

| Refractive Index | 1.441 | [3] |

| Solubility | Limited in water, soluble in organic solvents | [1] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the acid-catalyzed esterification of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol.[1] This reaction is typically performed under reflux conditions, often with the use of a dehydrating agent to drive the equilibrium towards the formation of the ester product.[1]

General Experimental Protocol: Acid-Catalyzed Esterification

This protocol outlines the general steps for the synthesis of this compound.

Materials:

-

5-chloro-2,2-dimethylvaleric acid

-

Isobutyl alcohol

-

Concentrated sulfuric acid (or another suitable acid catalyst)

-

Anhydrous sodium sulfate (or another suitable drying agent)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloro-2,2-dimethylvaleric acid and an excess of isobutyl alcohol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain it at this temperature for several hours. The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash it sequentially with deionized water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the excess isobutyl alcohol and the extraction solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

-

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A flowchart of the synthesis process.

Biological Activity and Mechanism of Action

This compound is utilized in the agrochemical industry as a herbicide.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – in plants.[1] The disruption of this pathway leads to a deficiency in these essential amino acids, ultimately inhibiting protein synthesis and causing plant death.[1]

Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition

The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants and the point of inhibition by acetolactate synthase inhibitors like this compound.

Caption: Inhibition of the BCAA synthesis pathway.

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not widely available in the public domain. However, predictive tools can be used to estimate the spectral characteristics. Researchers are advised to acquire their own analytical data for confirmation.

Safety and Handling

This compound is classified as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[1]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

In Case of Exposure:

-

If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Applications

The primary applications of this compound are:

-

Agrochemicals: As an active ingredient or intermediate in the formulation of herbicides.[1]

-

Pharmaceuticals: It is used as a chemical intermediate in the synthesis of other more complex molecules, including active pharmaceutical ingredients.[1] Notably, it is mentioned as an intermediate for Gemfibrozil.[3]

-

Chemical Synthesis: Its functional groups make it a useful building block in various organic synthesis pathways.[3]

References

Isobutyl 5-chloro-2,2-dimethylvalerate physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Isobutyl 5-chloro-2,2-dimethylvalerate. The information is compiled from various chemical data sources and is intended to support research and development activities.

Core Physical and Chemical Properties

This compound, with the CAS Number 109232-37-3, is a chlorinated ester.[1] It is recognized as an intermediate in the synthesis of other organic molecules, including pharmaceutical agents.[1][2] At room temperature, it typically presents as a colorless to yellow-brown liquid.[1][3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Units |

| Molecular Formula | C11H21ClO2 | |

| Molecular Weight | 220.74 | g/mol |

| Boiling Point | 266.4 | °C at 760 mmHg |

| Density | 0.979 | g/cm³ |

| Flash Point | 115.1 | °C |

| Vapor Pressure | 0.00864 | mmHg at 25°C |

| Refractive Index | 1.441 |

Experimental Protocols

General Synthesis Protocol: Fischer Esterification

This compound can be synthesized via a Fischer esterification reaction. This method involves the acid-catalyzed reaction of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol.[1]

Reaction:

5-chloro-2,2-dimethylvaleric acid + Isobutyl alcohol ⇌ this compound + Water

General Procedure:

-

Reactant Mixture: 5-chloro-2,2-dimethylvaleric acid and an excess of isobutyl alcohol are combined in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.[1]

-

Reflux: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess alcohol and the acid catalyst are typically removed by washing with an aqueous basic solution (e.g., sodium bicarbonate solution) followed by water.

-

Extraction and Drying: The crude ester is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by fractional distillation to yield the final product.

Visualized Workflows and Relationships

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer Esterification.

Logical Relationship as a Chemical Intermediate

This diagram shows the role of this compound as a chemical intermediate in the synthesis of more complex molecules.

References

An In-Depth Technical Guide to Isobutyl 5-chloro-2,2-dimethylvalerate (CAS: 109232-37-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl 5-chloro-2,2-dimethylvalerate, with the Chemical Abstracts Service (CAS) number 109232-37-3, is a chlorinated ester of valeric acid. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological activities. Notably, this compound is recognized as a key intermediate in the synthesis of the lipid-lowering agent Gemfibrozil and also exhibits herbicidal properties through the inhibition of acetolactate synthase. This document aims to serve as a foundational resource, consolidating available technical data, outlining experimental protocols, and visualizing relevant pathways to support further research and development efforts.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₁H₂₁ClO₂ and a molecular weight of 220.74 g/mol .[1][2][3] It is also known by other names, including 2-methylpropyl 5-chloro-2,2-dimethylpentanoate and 5-Chloro-2,2-dimethyl-pentanoic acid isobutyl ester.[2] At room temperature, it typically presents as a yellow-brown liquid.[1][2] This compound is soluble in organic solvents but has limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 109232-37-3 | [1][2] |

| Molecular Formula | C₁₁H₂₁ClO₂ | [1][2][3] |

| Molecular Weight | 220.74 g/mol | [1][2][3] |

| Appearance | Yellow-brown liquid | [1][2] |

| Boiling Point | 266.4 °C at 760 mmHg | [2] |

| Density | 0.979 g/cm³ | [2] |

| Flash Point | 115.1 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis

The primary synthetic route to this compound is through the esterification of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol.[1] A more detailed two-step process is described in the context of Gemfibrozil synthesis, which involves the C-alkylation of a lower alkyl ester of 2-methylpropanoic acid, followed by O-alkylation.

Experimental Protocol: Synthesis as a Gemfibrozil Intermediate

Step 1: C-alkylation of an Isobutyrate Ester

The first step involves the C-alkylation of an isobutyrate ester, such as isobutyl isobutyrate, with a suitable 3-halopropylating agent like 1-bromo-3-chloropropane. This reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (THF), at a reduced temperature (e.g., 0-20 °C).

Step 2: O-alkylation of 2,5-Dimethylphenol

The resulting this compound is then used to O-alkylate an alkali metal salt of 2,5-dimethylphenol. This reaction is generally performed in a mixed solvent system, such as toluene and dimethyl sulfoxide (DMSO), under reflux conditions.

Note: Detailed experimental procedures, including specific reagent quantities, reaction times, and purification methods, would require access to proprietary industrial processes or more explicit scientific literature. Researchers should develop a specific protocol based on the general principles outlined in the relevant patents, with appropriate safety considerations.

Biological Activity and Mechanism of Action

Herbicidal Activity: Inhibition of Acetolactate Synthase

This compound is known to be used as a herbicide in agricultural applications.[1] Its mechanism of action involves the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1] By inhibiting this enzyme, the compound disrupts protein synthesis, leading to the death of the target plant.[1]

References

In-Depth Technical Guide: Molecular Weight of Isobutyl 5-chloro-2,2-dimethylvalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular weight of Isobutyl 5-chloro-2,2-dimethylvalerate, a compound of interest in various chemical and pharmaceutical research fields.

Molecular Identity and Formula

This compound is an organic compound.[1] Its molecular structure is defined by the arrangement of carbon, hydrogen, chlorine, and oxygen atoms. The established molecular formula for this compound is C11H21ClO2.[2][3][4][5]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, chlorine, and oxygen.

The standard atomic weights used for this calculation are:

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of O atoms × Atomic weight of O)

(11 × 12.011) + (21 × 1.008) + (1 × 35.453) + (2 × 15.999) = 220.74 g/mol

This calculated molecular weight is consistent with published data for this compound.[5]

Data Presentation

For clarity and ease of comparison, the quantitative data related to the molecular weight of this compound is summarized in the table below.

| Component Element | Symbol | Atomic Count | Standard Atomic Weight (amu) | Subtotal Weight (amu) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 21 | 1.008 | 21.168 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | C11H21ClO2 | 35 | 220.74 |

Experimental Protocols and Visualizations

The determination of the molecular weight of a specific chemical compound like this compound is a fundamental calculation based on its established molecular formula and the standard atomic weights of its constituent elements. Therefore, detailed experimental protocols for its determination are not applicable in this context.

Similarly, the request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz is not relevant to the straightforward calculation of a molecular weight.

References

- 1. Isobutyl 5 Chloro 2 2 Dimethyl Valerate Manufacturer From Hyderabad, Telangana, India - Latest Price [vvrorganics.co.in]

- 2. This compound Manufacturer, this compound Suppliers,this compound price,for sale, Purchase this compound on 6C | Bolise Co., Ltd. [pharmaceutiucal-materials.com]

- 3. Zhejiang Excel Pharmaceutical Co., Ltd.--Isobutyl 5-chloro-2,2-dimethylvalerate109232-37-3 [excelpharma.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. quora.com [quora.com]

- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. chlorineinstitute.org [chlorineinstitute.org]

- 12. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 13. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

In-Depth NMR Analysis of Isobutyl 5-chloro-2,2-dimethylvalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Isobutyl 5-chloro-2,2-dimethylvalerate. Due to the absence of publicly available experimental spectra, this guide utilizes predicted ¹H and ¹³C NMR data to facilitate the structural elucidation and quality assessment of this compound, which serves as a key intermediate in various chemical syntheses.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions were generated using advanced computational algorithms and provide a reliable reference for spectral interpretation.

Predicted ¹H NMR Data

| Peak No. | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | 3.84 | Doublet | 2H | H-1' |

| 2 | 3.55 | Triplet | 2H | H-5 |

| 3 | 1.93 | Multiplet | 1H | H-2' |

| 4 | 1.75 | Multiplet | 2H | H-4 |

| 5 | 1.63 | Multiplet | 2H | H-3 |

| 6 | 1.19 | Singlet | 6H | H-2 (CH₃)₂ |

| 7 | 0.92 | Doublet | 6H | H-3' (CH₃)₂ |

Predicted ¹³C NMR Data

| Peak No. | Chemical Shift (ppm) | Assignment |

| 1 | 177.0 | C-1 (C=O) |

| 2 | 70.9 | C-1' |

| 3 | 44.9 | C-5 |

| 4 | 41.9 | C-2 |

| 5 | 35.1 | C-3 |

| 6 | 27.8 | C-2' |

| 7 | 25.0 | C-2 (CH₃)₂ |

| 8 | 24.5 | C-4 |

| 9 | 19.1 | C-3' (CH₃)₂ |

Experimental Protocols

The following section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d6). The typical volume required is 0.6-0.7 mL.[2][3]

-

Dissolution: Add the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Filtration and Transfer: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter. Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample.[1][4]

NMR Data Acquisition

-

Instrument Setup: The NMR analysis is typically performed on a 400 MHz or higher field spectrometer.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.[2]

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a wider spectral width to cover the range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) is required.[3]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final NMR spectrum. The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent signal.

Visualizations

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with atoms numbered for unambiguous correlation with the predicted NMR data.

Caption: Chemical structure of this compound with atom numbering for NMR assignment.

NMR Analysis Workflow

The following flowchart outlines the general workflow for the NMR analysis of a small molecule, from sample preparation to final data interpretation.

Caption: A generalized workflow for conducting NMR analysis of small molecules.

References

Technical Guide: Mass Spectrometry Analysis of Isobutyl 5-chloro-2,2-dimethylvalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted mass spectrometry data for isobutyl 5-chloro-2,2-dimethylvalerate (CAS No. 109232-37-3). Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines the expected fragmentation patterns under electron ionization (EI) mass spectrometry based on established principles for esters and chlorinated compounds. This guide also includes a hypothetical experimental protocol for acquiring such data.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound, along with their proposed structures and relative abundances. The molecular formula of the parent compound is C₁₁H₂₁ClO₂, with a molecular weight of approximately 220.74 g/mol .[1][2][3] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak for chlorine-containing fragments, with an intensity ratio of approximately 3:1 for ³⁵Cl to ³⁷Cl.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |

| 220/222 | [M]⁺˙ (Molecular Ion) | [C₁₁H₂₁ClO₂]⁺˙ | Low |

| 164/166 | [M - C₄H₈]⁺˙ | [C₇H₁₃ClO₂]⁺˙ | Moderate |

| 149/151 | [M - C₄H₉O]⁺ | [C₇H₁₂ClO]⁺ | Moderate to High |

| 113 | [C₇H₁₃O₂]⁺ | [C₇H₁₃O₂]⁺ | Moderate |

| 85 | [C₅H₉O]⁺ | [C₅H₉O]⁺ | High |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | High |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Moderate |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard protocol for the analysis of this compound using GC-MS with electron ionization.

2.1. Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

2.2. Reagents and Materials

-

This compound standard.

-

High-purity helium (carrier gas).

-

Solvent for sample dilution (e.g., dichloromethane or ethyl acetate, GC grade).

2.3. GC Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

2.4. MS Parameters

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 2 scans/second

-

Transfer Line Temperature: 280 °C

2.5. Sample Preparation

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a working solution suitable for GC-MS analysis (e.g., 10 µg/mL).

-

Inject the prepared sample into the GC-MS system.

2.6. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on known fragmentation rules for esters and halogenated compounds.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.

Caption: Predicted EI fragmentation of this compound.

References

An In-depth Technical Guide to the Solubility Profile of Isobutyl 5-chloro-2,2-dimethylvalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of Isobutyl 5-chloro-2,2-dimethylvalerate is presented in Table 1. These properties are essential for predicting its general solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁ClO₂ | [1][2] |

| Molecular Weight | 220.74 g/mol | [1][2] |

| Appearance | Colorless to yellow-brown liquid | [1][3] |

| Boiling Point | 266.4 °C at 760 mmHg | [3][4] |

| Density | 0.979 g/cm³ | [3][4] |

| Predicted logP | 3.56 | [2] |

| General Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

Solubility Profile

Based on its chemical structure—a chlorinated ester with a significant alkyl chain—a general solubility profile for this compound can be inferred. The presence of the polar ester group allows for some interaction with polar solvents, while the carbon-chlorine bond introduces further polarity. However, the relatively long and branched alkyl chain (isobutyl and dimethylvalerate moieties) contributes to a significant nonpolar character.

Consequently, this compound is expected to exhibit:

-

Low solubility in water: The hydrophobic nature of the alkyl groups will likely dominate, leading to limited miscibility with water.

-

Good solubility in organic solvents: It is anticipated to be readily soluble in a range of organic solvents, including alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), ethers, and chlorinated solvents. Its solubility in dimethyl sulfoxide (DMSO) is also expected to be high.

To date, specific quantitative solubility data (e.g., in g/L or mg/mL) in various solvents at defined temperatures has not been published. The following table is provided as a template for recording experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask Method |

| Methanol | 25 | Data not available | Data not available | Shake-Flask Method |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask Method |

| Acetone | 25 | Data not available | Data not available | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask Method |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound, adapted from the widely accepted OECD Guideline 105 for Testing of Chemicals ("Water Solubility"), commonly known as the shake-flask method.[1][2][5] This method is suitable for determining the solubility of liquid compounds.

1. Principle:

An excess amount of the test substance (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. Subsequently, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

2. Materials and Equipment:

-

This compound (highest purity available)

-

Selected solvents (e.g., deionized water, methanol, ethanol, acetone, DMSO)

-

Shaking apparatus (e.g., orbital shaker, magnetic stirrer) with temperature control

-

Constant temperature bath or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and filters (e.g., 0.22 µm PTFE or other appropriate material)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector (GC-FID/MS), High-Performance Liquid Chromatograph with UV or MS detector (HPLC-UV/MS))

3. Preliminary Test:

A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.

4. Definitive Test Procedure:

-

Preparation of Test Vessels: Add a volume of the chosen solvent to several test vessels (e.g., glass flasks with stoppers).

-

Addition of Test Substance: Add an excess amount of this compound to each vessel. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved substance remains visible at the end of the equilibration period.

-

Equilibration: Place the sealed vessels in the temperature-controlled shaking apparatus. Agitate the samples at a constant temperature (e.g., 25 °C ± 0.5 °C) and speed. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification. The equilibration time should be determined from the preliminary test, but a period of 24 to 48 hours is often sufficient.[6] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when consecutive measurements are consistent.

-

Phase Separation: After equilibration, allow the vessels to stand in the constant temperature bath for at least 24 hours to allow for phase separation. Centrifugation at the same temperature can be used to facilitate the separation of the excess undissolved substance.

-

Sampling: Carefully withdraw a sample from the saturated solvent phase, ensuring no undissolved droplets of the test substance are included. Filtration of the sample through a solvent-compatible filter may be necessary.

-

Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., GC or HPLC). A calibration curve should be prepared using standard solutions of the compound in the respective solvent.

-

Data Reporting: The solubility is reported as the average concentration from at least three replicate determinations, expressed in g/L and/or mol/L at the specified temperature.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. The logical relationship in the experimental design is a linear progression of steps to ensure the system reaches thermodynamic equilibrium, followed by accurate sampling and quantification. The workflow diagram above illustrates this logical relationship. The critical control point is ensuring that true equilibrium is achieved before sampling, which is addressed by taking measurements at multiple time points until a stable concentration is observed.

Caption: Logical relationship of components in solubility determination.

References

An In-depth Technical Guide to the Stability and Storage of Isobutyl 5-chloro-2,2-dimethylvalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 5-chloro-2,2-dimethylvalerate is a chlorinated ester of significant interest as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its stability profile is critical for ensuring product quality, defining appropriate storage conditions, and developing robust manufacturing processes. This technical guide provides a comprehensive overview of the known stability characteristics of this compound, recommended storage and handling procedures, and detailed experimental protocols for its stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various environmental conditions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁ClO₂ | [2][3] |

| Molecular Weight | 220.74 g/mol | [2][3] |

| CAS Number | 109232-37-3 | [3][4] |

| Appearance | Colorless to pale yellow or yellow-brown liquid | [1][3][5] |

| Odor | Faint, characteristic ester-like | [1] |

| Boiling Point | 266.4 °C at 760 mmHg | [2][3][5] |

| Density | 0.979 g/cm³ | [2][3] |

| Flash Point | 115.1 °C | [2][5] |

| Solubility | Soluble in organic solvents; limited solubility in water | [1] |

| Vapor Pressure | 0.00864 mmHg at 25°C | [2] |

| Refractive Index | 1.441 | [2] |

Stability Profile

This compound is generally stable under ambient conditions.[1] However, its stability is influenced by several factors, including moisture, light, and temperature.

Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis, particularly in the presence of moisture and under acidic or basic conditions. The compound is reported to have slight hygroscopic properties, making it crucial to protect it from atmospheric moisture.[1] Hydrolysis will lead to the formation of 5-chloro-2,2-dimethylvaleric acid and isobutanol.

Due to the steric hindrance around the carbonyl group from the two methyl groups at the alpha-position, the rate of hydrolysis may be slower compared to unhindered esters. However, no specific kinetic data for the hydrolysis of this compound is currently available in the public domain.

Photostability

Exposure to direct sunlight should be avoided during the storage of this compound.[1] While specific photodegradation studies for this compound have not been reported, chlorinated organic compounds and esters can be susceptible to degradation upon exposure to UV light. Photodegradation can potentially proceed through homolytic cleavage of the carbon-chlorine bond or other radical-mediated pathways.

Thermal Stability

The compound is expected to be stable at recommended storage temperatures. However, at elevated temperatures, thermal decomposition may occur. The likely thermal decomposition pathway for esters involves the formation of a carboxylic acid and an alkene, although other degradation routes are possible at very high temperatures.

Storage and Handling

Proper storage and handling are paramount to maintain the integrity and purity of this compound.

Recommended Storage Conditions

Based on its known properties, the following storage conditions are recommended:

-

Temperature: Store in a cool place.[1][6] Some sources suggest storage at room temperature, while others recommend 2-8°C.[4] For long-term storage, refrigeration is advisable.

-

Light: Protect from direct sunlight.[1] Amber glass containers or storage in a dark place is recommended.

-

Moisture: Store under anhydrous conditions in a tightly closed container to prevent hydrolysis.[1][6] The use of a dry, inert atmosphere (e.g., nitrogen or argon) is good practice, especially for long-term storage.

-

Ventilation: Store in a well-ventilated area.[6]

Handling Precautions

-

Handle in accordance with good industrial hygiene and safety practices.[6]

-

Avoid contact with skin and eyes. Causes skin and serious eye irritation.[1][6]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[6]

-

Avoid breathing mist, gas, or vapors.[6] Use only outdoors or in a well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

The following diagram illustrates a recommended workflow for the handling and storage of this compound.

Caption: Recommended workflow for receiving, storing, handling, and disposing of this compound.

Experimental Protocols for Stability Assessment

To obtain quantitative data on the stability of this compound, forced degradation studies should be performed. The following protocols are based on general principles outlined in ICH guidelines and are intended as a starting point for developing a comprehensive stability-indicating method.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial to separate and quantify the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique.

Method Development Workflow:

Caption: A logical workflow for the development and validation of a stability-indicating HPLC method.

Forced Degradation Studies

Objective: To intentionally degrade the sample to identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.

General Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Subject the solutions to the stress conditions outlined in Table 2.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using the developed stability-indicating HPLC method.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Setup |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 1-2 hours (due to expected higher lability) |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid sample at 80°C for 48 hours |

| Photolytic Degradation | Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. |

Note: The extent of degradation should ideally be between 5-20%. The conditions in Table 2 are starting points and may need to be adjusted based on the observed stability of the compound.

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be hydrolysis of the ester bond.

Hydrolysis Pathway:

Caption: The expected primary degradation pathway of this compound via hydrolysis.

Conclusion

This compound is a moderately stable compound that requires careful handling and storage to prevent degradation, primarily through hydrolysis. This guide provides a framework for its proper management and for the systematic evaluation of its stability. For drug development purposes, it is imperative to conduct thorough forced degradation studies and develop a validated stability-indicating analytical method to ensure the quality and safety of any downstream products. The lack of publicly available quantitative stability data for this specific molecule underscores the necessity of performing these experimental evaluations.

References

- 1. Page loading... [guidechem.com]

- 2. Isobutyl-5-Chloro-2,2-Dimethyl Valerate [chembk.com]

- 3. This compound CAS 109232-37-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | 109232-37-3 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of Isobutyl 5-chloro-2,2-dimethylvalerate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Isobutyl 5-chloro-2,2-dimethylvalerate (CAS No. 109232-37-3), a chemical intermediate with applications in various sectors, including the pharmaceutical and agrochemical industries.[1] Due to its potential hazards, a thorough understanding of its properties and the necessary safety precautions is crucial for all personnel handling this compound.

Chemical and Physical Properties

This compound is an organic ester.[1] It exists as a colorless to pale yellow or yellow-brown liquid with a faint, ester-like odor.[1][2][3] This compound is soluble in organic solvents but has limited solubility in water.[2]

| Property | Value | Source |

| CAS Number | 109232-37-3 | [2][3][4][5][6][7] |

| Molecular Formula | C11H21ClO2 | [2][4][5][6] |

| Molecular Weight | 220.74 g/mol | [2][4][5][6] |

| Appearance | Colorless to pale yellow or yellow-brown liquid | [1][2][3] |

| Boiling Point | 266.4 °C at 760 mmHg | [1][3] |

| Flash Point | 115.1 °C | [1][5] |

| Density | 0.979 g/cm³ | [1][3] |

| Vapor Pressure | 0.00864 mmHg at 25°C | [1][5] |

| Refractive Index | 1.441 | [1][5] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation |

Source:[2]

Signal Word: Warning[2]

Pictogram:

While extensive toxicological data for this specific compound is limited, it is presumed to have mild to moderate toxicity upon acute exposure based on its structural similarity to other chlorinated esters.[2] There is currently no conclusive evidence linking this compound to carcinogenic activity.[2]

Experimental Protocols: Safe Handling Procedures

The following protocols are based on standard laboratory practices for handling hazardous chemicals and information from available Safety Data Sheets (SDS).

3.1. Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[4] A chemical fume hood is recommended to minimize inhalation exposure.

-

Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[8]

3.2. Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate PPE. The following are minimum recommendations:

| PPE Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (conforming to EN 166 (EU) or NIOSH (US) standards).[4] |

| Skin Protection | Chemical-impermeable gloves (inspected before use) and protective clothing to prevent skin contact.[4] |

| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8] |

3.3. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[4] Use spark-proof tools and avoid sources of ignition.[4] Wash hands thoroughly after handling.[2][4]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[4] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |

Spills and Disposal

-

Spill Response: In the event of a spill, evacuate personnel to a safe area. Remove all sources of ignition.[4] Use personal protective equipment. Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[8] Prevent the spill from entering drains.[4]

-

Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[4]

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.

Caption: A generalized workflow for the safe handling of laboratory chemicals.

Caption: Logical relationship for hazard identification and risk assessment.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS 109232-37-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | VSNCHEM [vsnchem.com]

- 7. This compound | 109232-37-3 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Isobutyl 5-chloro-2,2-dimethylvalerate: A Technical Whitepaper on its Presumed Herbicidal Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isobutyl 5-chloro-2,2-dimethylvalerate is a chemical compound utilized in agriculture as a herbicide.[1] Its herbicidal activity is attributed to the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1] This mode of action is common to several classes of potent herbicides. This technical guide outlines the putative mechanism of action, presents generalized quantitative data for ALS inhibitors, and provides standardized experimental protocols for assessing the herbicidal effects of compounds in this class.

Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a pivotal enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2][3][4] By blocking this enzyme, the herbicide halts the production of these vital amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in plant death.[2][3]

The Blocked Biosynthetic Pathway

The inhibition of ALS disrupts the initial step in the synthesis of branched-chain amino acids. This pathway is crucial for protein synthesis and overall plant development. The following diagram illustrates the point of inhibition.

Quantitative Data for ALS-Inhibiting Herbicides

While specific data for this compound is unavailable, this section provides a summary of typical quantitative data for other well-characterized ALS-inhibiting herbicides. This data is generally determined through in vitro enzyme inhibition assays and in vivo whole-plant growth inhibition studies.

| Herbicide Class | Compound Example | IC50 (in vitro) | GR50 (whole plant) | Target Weeds |

| Sulfonylurea | Chlorsulfuron | 18 - 36 nM[5] | Varies by species | Broadleaf weeds |

| Imidazolinone | Imazapyr | ~37,000 nM[5] | Varies by species | Broadleaf and grassy weeds |

| Triazolopyrimidine | Cloransulam-methyl | Varies | Varies by species | Broadleaf weeds |

Table 1: Representative quantitative data for various classes of ALS-inhibiting herbicides. IC50 represents the concentration of herbicide required to inhibit 50% of ALS enzyme activity in vitro. GR50 is the dose required to reduce plant growth by 50% in vivo.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ALS-inhibiting herbicides.

In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the ALS enzyme.

Objective: To determine the IC50 value of a test compound against ALS.

Materials:

-

Fresh, young plant tissue (e.g., from pea or corn shoots)

-

Ice-cold enzyme extraction buffer

-

Test compound stock solution and serial dilutions

-

Reaction buffer containing substrates (pyruvate) and cofactors (ThDP, Mg2+, FAD)

-

Creatine and α-naphthol solutions for colorimetric detection of acetoin

-

Spectrophotometer or microplate reader

Workflow Diagram:

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate at high speed and low temperature, and collect the supernatant containing the crude ALS enzyme extract.[1]

-

Assay Reaction: In a microplate, combine the enzyme extract, various concentrations of the test compound (this compound), and the reaction buffer. Include a control with no herbicide.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes).

-

Stopping the Reaction: Terminate the enzymatic reaction by adding sulfuric acid. This also decarboxylates the product (α-acetolactate) to acetoin.

-

Colorimetric Detection: Add creatine and α-naphthol to the mixture and incubate to allow for the development of a colored product from the reaction with acetoin.

-

Data Acquisition: Measure the absorbance of the colored product using a spectrophotometer.

-

Data Analysis: Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration.[1]

Whole-Plant Herbicidal Efficacy Assay (Greenhouse)

This assay evaluates the herbicidal effect of a compound on whole plants under controlled conditions.

Objective: To determine the GR50 (50% growth reduction) dose of a test compound on target weed species.

Materials:

-

Seeds of target weed species

-

Pots with standard potting mix

-

Controlled environment growth chamber or greenhouse

-

Test compound and formulation reagents

-

Herbicide sprayer

Procedure:

-

Plant Growth: Sow seeds and grow plants to a specific stage (e.g., 3-4 true leaves) in a controlled environment.[1]

-

Herbicide Application: Prepare a range of herbicide concentrations. Apply the solutions evenly to the plant foliage using a sprayer. Include a control group sprayed only with the formulation blank.[1]

-

Assessment: Return the treated plants to the controlled environment. Visually assess and score phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).[1]

-

Data Collection: At the end of the experiment, harvest the above-ground plant material and measure the fresh or dry weight.

-

Data Analysis: Determine the GR50 value by plotting the percentage of growth reduction (relative to the control) against the herbicide dose using a log-logistic model.[6]

Conclusion

This compound is presumed to function as a herbicide by inhibiting acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. This mechanism is well-established for a major class of herbicides. While specific experimental data for this compound is not publicly available, the standardized protocols for in vitro enzyme assays and whole-plant efficacy studies provide a robust framework for its characterization. Further research is required to quantify the specific potency and spectrum of activity of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

In-Depth Technical Guide: Isobutyl 5-chloro-2,2-dimethylvalerate as a Potent Inhibitor of Acetolactate Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory action of isobutyl 5-chloro-2,2-dimethylvalerate on acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This compound is an herbicidal compound whose efficacy is rooted in its ability to disrupt essential metabolic pathways in target plant species, leading to growth cessation and eventual death. This document details the mechanism of action, presents illustrative quantitative inhibition data, outlines detailed experimental protocols for assessing enzyme inhibition, and provides visual representations of the relevant biological pathways and experimental workflows. The information herein is intended to support research and development efforts in the fields of herbicide science, enzyme kinetics, and drug discovery.

Introduction to Acetolactate Synthase and Branched-Chain Amino Acid Biosynthesis

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme (EC 2.2.1.6) that catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. This pathway is indispensable for protein synthesis and overall plant development. Because this pathway is absent in animals, it represents an ideal target for the development of selective herbicides with low mammalian toxicity.

ALS catalyzes two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate, the precursor for valine and leucine, and the condensation of pyruvate with 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate, the precursor for isoleucine. The inhibition of ALS leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.

Mechanism of Action of this compound

This compound belongs to the group of herbicides that act by inhibiting the ALS enzyme. While the precise binding mode of this specific compound is not extensively detailed in publicly available literature, it is understood to function as a potent inhibitor of acetolactate synthase. The herbicidal effect is a direct consequence of the depletion of branched-chain amino acids. A secondary phytotoxic effect may arise from the accumulation of the substrate 2-ketobutyrate.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis and Inhibition

The following diagram illustrates the central role of Acetolactate Synthase in the branched-chain amino acid biosynthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of Acetolactate Synthase by this compound disrupts the biosynthesis of essential branched-chain amino acids.

Quantitative Analysis of ALS Inhibition

| Parameter | Value (Illustrative) | Description |

| IC50 | 50 nM | The concentration of this compound required to inhibit 50% of the acetolactate synthase activity in vitro. |

| Ki | 25 nM | The inhibition constant, representing the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity. |

| Inhibition Type | Slow, Tight-Binding | Characterized by a time-dependent increase in the degree of inhibition, suggesting a two-step binding mechanism. |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory effect of this compound on acetolactate synthase.

In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay

This protocol outlines the procedure for measuring the inhibitory effect of a compound on the activity of ALS extracted from plant tissue.

Materials:

-

Fresh, young plant tissue (e.g., spinach, corn shoots)

-

Ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 1 mM EDTA, 10% v/v glycerol, 10 mM MgCl2, 10 µM FAD, 1 mM TPP, 10 mM sodium pyruvate, 1 mM DTT)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 100 mM sodium pyruvate, 20 mM MgCl2, 2 mM TPP, 20 µM FAD)

-

This compound stock solution (in DMSO) and serial dilutions

-

3 M Sulfuric Acid (H2SO4)

-

Creatine solution

-

α-Naphthol solution

-

Microplate reader

-

Centrifuge

-

Homogenizer

Procedure:

-

Enzyme Extraction: a. Harvest and weigh fresh plant tissue, keeping it on ice. b. Homogenize the tissue in ice-cold extraction buffer. c. Centrifuge the homogenate at approximately 15,000 x g for 20 minutes at 4°C. d. Carefully collect the supernatant containing the crude ALS enzyme extract. Keep the extract on ice.

-

Enzyme Assay: a. Prepare a reaction mixture in a microplate containing assay buffer. b. Add serial dilutions of this compound or DMSO (for control) to the wells. c. Initiate the reaction by adding the crude enzyme extract to each well. d. Incubate the plate at 37°C for 60 minutes. e. Stop the reaction by adding 3 M H2SO4. This also initiates the decarboxylation of acetolactate to acetoin. f. Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

Colorimetric Detection: a. Add creatine solution followed by α-naphthol solution to each well. b. Incubate at 60°C for 15 minutes to allow for color development. c. Measure the absorbance at 525 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of ALS inhibition for each concentration of the test compound relative to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value from the resulting dose-response curve.

Workflow for In Vitro ALS Inhibition Assay

The following diagram outlines the workflow for the in vitro ALS inhibition assay.

Caption: A step-by-step workflow for the in vitro determination of Acetolactate Synthase inhibition.

Conclusion

This compound is a potent herbicidal agent that targets acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. Its mode of action provides a clear rationale for its efficacy as a herbicide. The experimental protocols detailed in this guide offer a robust framework for the quantitative assessment of its inhibitory properties. Further research into the specific binding kinetics and structural interactions of this compound with ALS could provide valuable insights for the development of next-generation herbicides and other enzyme inhibitors. This guide serves as a foundational resource for researchers and professionals engaged in the study and development of ALS inhibitors.

Methodological & Application

Application Notes and Protocols: Synthesis of Isobutyl 5-chloro-2,2-dimethylvalerate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of isobutyl 5-chloro-2,2-dimethylvalerate, an organic ester compound. The synthesis is achieved through a Fischer esterification reaction, a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Principle

The synthesis of this compound is accomplished by the esterification of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol.[1] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is typically performed under reflux conditions. The equilibrium of the reaction is driven towards the formation of the ester by using an excess of one of the reactants or by removing the water formed during the reaction.[2][3][4]

Chemical Equation:

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Acid-Catalyzed Esterification of 5-chloro-2,2-dimethylvaleric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a pivotal reaction in organic synthesis, particularly within the pharmaceutical industry, where it is employed to modify the physicochemical properties of drug candidates, such as lipophilicity, solubility, and metabolic stability. The synthesis of novel esters from functionalized carboxylic acids like 5-chloro-2,2-dimethylvaleric acid provides valuable building blocks for the development of new chemical entities. The presence of a chlorine atom offers a handle for further synthetic transformations, while the gem-dimethyl group introduces steric hindrance that can influence reaction conditions and molecular interactions.

This document provides detailed protocols for the acid-catalyzed esterification of 5-chloro-2,2-dimethylvaleric acid, focusing on methods suitable for sterically hindered substrates. We present two primary approaches: the highly recommended Steglich esterification for its mild conditions and a classic Fischer-Speier esterification as an alternative.

Methods and Protocols

The choice of esterification method is critical due to the steric hindrance at the α-position of 5-chloro-2,2-dimethylvaleric acid.

Recommended Method: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2] This method is particularly well-suited for sterically hindered acids and acid-sensitive substrates, as it proceeds under neutral conditions at room temperature.[2][3]

Experimental Protocol: Steglich Esterification of 5-chloro-2,2-dimethylvaleric acid with Ethanol

Materials:

-

5-chloro-2,2-dimethylvaleric acid

-

Anhydrous ethanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (0.5 N)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 5-chloro-2,2-dimethylvaleric acid (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

-

Add anhydrous ethanol (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-chloro-2,2-dimethylvalerate.

-

The crude product can be further purified by column chromatography on silica gel.

Alternative Method: Fischer-Speier Esterification

The Fischer-Speier esterification involves the direct reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4][5][6] While a classic method, its efficiency can be limited for sterically hindered acids like 5-chloro-2,2-dimethylvaleric acid, often requiring harsh conditions and prolonged reaction times.[3]

Experimental Protocol: Fischer-Speier Esterification of 5-chloro-2,2-dimethylvaleric acid with Ethanol

Materials:

-

5-chloro-2,2-dimethylvaleric acid

-

Anhydrous ethanol (large excess, to serve as solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate (for extraction)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

To a round-bottom flask, add 5-chloro-2,2-dimethylvaleric acid and a large excess of anhydrous ethanol.

-

With stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser (and optionally a Dean-Stark trap to remove water and drive the equilibrium) and heat the mixture to reflux.

-

Monitor the reaction progress by TLC. The reaction may require several hours to reach completion.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution (caution: CO2 evolution) and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude ethyl 5-chloro-2,2-dimethylvalerate.

-

Further purification can be achieved by vacuum distillation.

Data Presentation

| Carboxylic Acid Derivative | Alcohol | Coupling Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 2,5-cyclohexadiene-1-carboxylic acid | Methanol | DCC | DMAP | DCM | 3 | 95 | [3] |

| 2,5-cyclohexadiene-1-carboxylic acid | Ethanol | DCC | DMAP | DCM | 3 | 84 | [3] |

| 2,5-cyclohexadiene-1-carboxylic acid | Isopropanol | DCC | DMAP | DCM | 3 | 75 | [3] |

| 2,5-cyclohexadiene-1-carboxylic acid | tert-Butanol | DCC | DMAP | DCM | 3 | 65 | [3] |

| (E)-4-methoxy cinnamic acid | d-mannofuranose diacetonide derivative | DIC | DMAP | DCM | - | 81 | [7] |

| Cinnamic Acid | Cinnamyl Alcohol | DCC | DMAP | - | - | 98 | [8] |

DCC: Dicyclohexylcarbodiimide, DIC: Diisopropylcarbodiimide, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane

Visualizations

Experimental Workflow

Caption: General workflow for the esterification of 5-chloro-2,2-dimethylvaleric acid.

Signaling Pathways and Mechanisms

Caption: Simplified mechanisms for Fischer-Speier and Steglich esterification.

Applications in Drug Development

Esters of 5-chloro-2,2-dimethylvaleric acid are valuable intermediates in the synthesis of more complex molecules. The chloro-substituent provides a reactive site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups.

A notable application of a structurally related compound is in the synthesis of Gemfibrozil , a lipid-regulating agent. A patented process describes the use of a lower alkyl ester of 5-bromo- or 5-chloro-2,2-dimethylpentanoic acid to O-alkylate an alkali metal salt of 2,5-dimethylphenol, forming the core structure of Gemfibrozil.[1] This highlights the utility of these halogenated esters as key building blocks in the preparation of active pharmaceutical ingredients (APIs).

Furthermore, the isobutyl ester of 5-chloro-2,2-dimethylvaleric acid is noted as an intermediate in the synthesis of other organic compounds, suggesting its role as a versatile building block in medicinal chemistry for the construction of novel molecular scaffolds.[4][6] The incorporation of the gem-dimethyl group can also impart favorable pharmacokinetic properties, such as increased metabolic stability.

References

- 1. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0103136B1 - 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its preparation - Google Patents [patents.google.com]

- 6. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

Application Notes and Protocols: Synthesis of Isobutyl 5-chloro-2,2-dimethylvalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 5-chloro-2,2-dimethylvalerate is a key intermediate in the synthesis of various organic molecules, most notably the lipid-regulating agent, Gemfibrozil. Its preparation is a critical step in the manufacturing process of this pharmaceutical compound. The most common and industrially viable method for its synthesis is the Fischer esterification of 5-chloro-2,2-dimethylvaleric acid with isobutyl alcohol. This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water, often through azeotropic distillation under reflux conditions.[1]

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound, based on established chemical principles and reported procedures.

Reaction Principle

The synthesis of this compound is achieved through an acid-catalyzed esterification reaction. In this reversible reaction, 5-chloro-2,2-dimethylvaleric acid reacts with isobutyl alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The equilibrium is shifted towards the formation of the ester by removing the water produced during the reaction.

Reaction Scheme:

Quantitative Data Summary

While specific experimental data for a single, publicly documented procedure is limited, the following table outlines the typical reaction conditions and expected outcomes for the acid-catalyzed esterification synthesis of this compound. These parameters are based on general principles of Fischer esterification and information from related syntheses.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 5-chloro-2,2-dimethylvaleric acid | 1.0 molar equivalent | Starting carboxylic acid. |

| Isobutyl alcohol | 1.5 - 3.0 molar equivalents | Acts as both reactant and solvent. Using an excess shifts the equilibrium towards the product. |

| Catalyst | ||

| p-Toluenesulfonic acid monohydrate | 0.02 - 0.05 molar equivalents | Common, effective, and solid catalyst. |